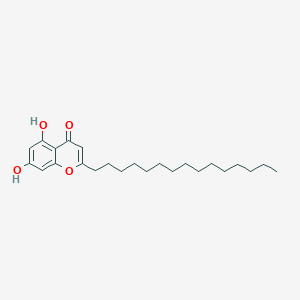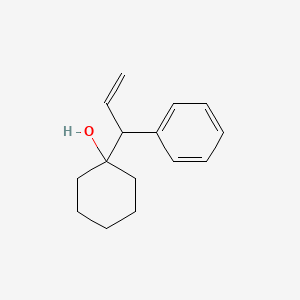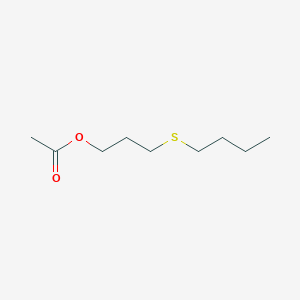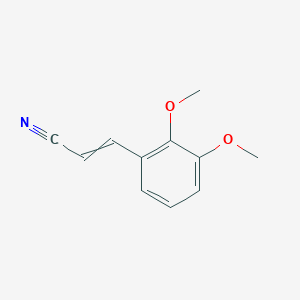![molecular formula C18H19NO5 B14416020 N-[2-(Benzyloxy)benzoyl]-D-threonine CAS No. 81254-79-7](/img/structure/B14416020.png)
N-[2-(Benzyloxy)benzoyl]-D-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Benzyloxy)benzoyl]-D-threonine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyloxy group attached to a benzoyl moiety, which is further linked to D-threonine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)benzoyl]-D-threonine typically involves the following steps:
Formation of Benzyloxybenzoyl Chloride: The initial step involves the reaction of 2-hydroxybenzophenone with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)benzophenone. This intermediate is then converted to 2-(benzyloxy)benzoyl chloride using thionyl chloride.
Coupling with D-Threonine: The 2-(benzyloxy)benzoyl chloride is then reacted with D-threonine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Benzyloxy)benzoyl]-D-threonine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The benzoyl moiety can be reduced to a benzyl alcohol derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Benzyloxy)benzoyl]-D-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Benzyloxy)benzoyl]-D-threonine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzoyl moiety can engage in π-π stacking interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-D-threonine: Lacks the benzyloxy group, which may affect its binding properties.
N-[2-(Methoxy)benzoyl]-D-threonine: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical reactivity and interactions.
Uniqueness
N-[2-(Benzyloxy)benzoyl]-D-threonine is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and binding affinity towards certain molecular targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
81254-79-7 |
|---|---|
Molekularformel |
C18H19NO5 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
(2R,3S)-3-hydroxy-2-[(2-phenylmethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-12(20)16(18(22)23)19-17(21)14-9-5-6-10-15(14)24-11-13-7-3-2-4-8-13/h2-10,12,16,20H,11H2,1H3,(H,19,21)(H,22,23)/t12-,16+/m0/s1 |
InChI-Schlüssel |
URTDGHWNBYTOOS-BLLLJJGKSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


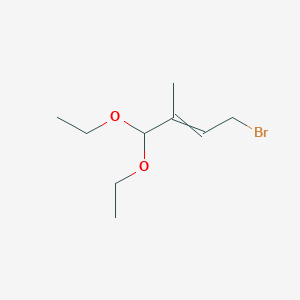
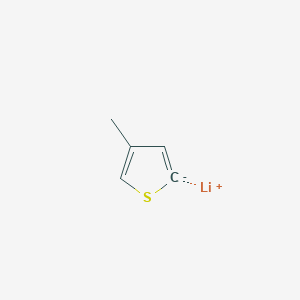
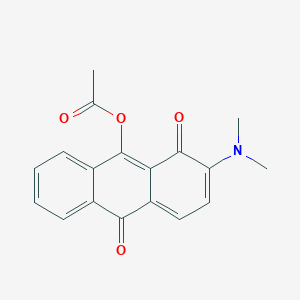
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
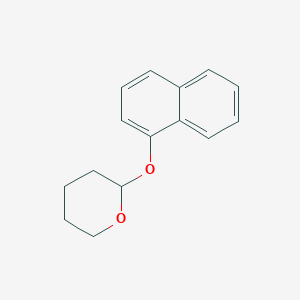
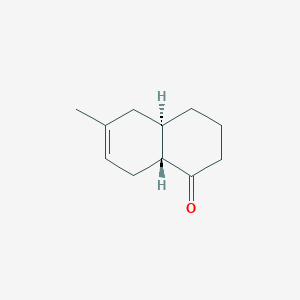
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
